![molecular formula C14H12ClN5O2S B2857636 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951896-60-9](/img/structure/B2857636.png)
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including compounds similar to the subject chemical, have been found to exhibit significant antimicrobial activities. Research shows that these derivatives can be effective against various microorganisms, indicating potential applications in combating bacterial and fungal infections (Bektaş et al., 2007).
Anticancer Properties
A study on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties showed potential as potent anticancer agents. The structural similarity of these compounds to 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suggests the possibility of similar anticancer applications (Gomha et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the target chemical, revealed their use as anti-inflammatory and analgesic agents. These compounds were found to be effective as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticonvulsant Properties
A derivative of 1,2,4-triazole demonstrated anticonvulsant properties and potential use in the treatment of epilepsy and related conditions. This indicates the possibility of similar applications for 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in neurological disorders (Shelton, 1981).
Antitumor and CFTR Corrector Activity
Compounds structurally similar to the subject chemical have been found to possess antitumor properties and activity as correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing. This suggests potential applications in cancer therapy and cystic fibrosis treatment (Yu et al., 2008).
Antimicrobial Agents
A study on quinazolinone and thiazolidinone compounds demonstrated their potential as antimicrobial agents. The efficacy against various bacterial and fungal strains suggests possible applications for similar compounds in antimicrobial therapies (Desai et al., 2011).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-12(13(21)17-14-16-5-6-23-14)18-19-20(8)9-3-4-11(22-2)10(15)7-9/h3-7H,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKFIWFKEKIRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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